2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride
Overview
Description
2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride is a chemical compound with the molecular formula C7H16ClNO . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Physical And Chemical Properties Analysis
The molecular weight of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride is 165.6625 . Unfortunately, the web search results did not provide more detailed physical and chemical properties of this compound.Scientific Research Applications
Generation of Structurally Diverse Libraries
A ketonic Mannich base derived from 2-acetylthiophene was utilized in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. This process underscores the versatility of pyran derivatives as precursors in synthesizing a wide range of chemical entities, potentially including "2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride" (Roman, 2013).
Inhibition of SKP2 Activity
The tetrahydropyran derivative "4-(((3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-phenylbutyl)amino)methyl)-N,N-dimethylaniline" was reported to disrupt the SCFSKP2 E3 ligase complex, indicating its potential use in cancer therapy by inhibiting the degradation of p27, a cell cycle inhibitor (Shouksmith et al., 2015).
Aryloxyaminopropanoles Synthesis
Reaction of substituted p-tolylalkylamines with phenoxymethyloxiranes led to the formation of new aryloxypropanolamines, some displaying moderate adrenoblocking activity. This showcases the therapeutic potential of pyran derivatives in developing cardiovascular drugs (Aghekyan et al., 2016).
Antibacterial and DNA Photocleavage Activity
New compounds based on acetophenone oximes and their silver complexes were synthesized from "2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride" derivatives. These compounds exhibited significant antibacterial and DNA photocleavage activity, highlighting their potential in developing new antimicrobial agents and tools for molecular biology research (Sharma et al., 2020).
Asymmetric Synthesis of Polyketide Spiroketals
The compound was used in the asymmetric synthesis of polyketide spiroketals, illustrating its role in the synthesis of complex organic molecules with potential pharmacological properties (Meilert et al., 2004).
properties
IUPAC Name |
2,2-dimethyloxan-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)5-6(8)3-4-9-7;/h6H,3-5,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJOGFORYNQVNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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